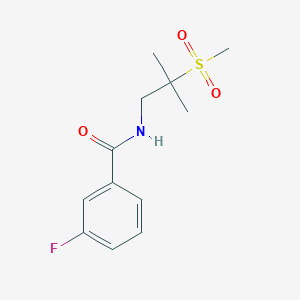![molecular formula C13H22F2N2 B7584930 1-(2-Bicyclo[2.2.1]heptanyl)-4-(2,2-difluoroethyl)piperazine](/img/structure/B7584930.png)
1-(2-Bicyclo[2.2.1]heptanyl)-4-(2,2-difluoroethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bicyclo[2.2.1]heptanyl)-4-(2,2-difluoroethyl)piperazine is a compound that has gained significant attention in the scientific community due to its potential use in research applications. This compound is commonly referred to as BDP or BDP-9066 and is a piperazine derivative that has been synthesized through a unique method. The compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of BDP-9066 is not fully understood. However, it has been found to interact with specific receptors in the brain, including the sigma-1 receptor and the dopamine D2 receptor. These interactions are thought to be responsible for the compound's effects on the central nervous system.
Biochemical and Physiological Effects:
BDP-9066 has been found to have a range of biochemical and physiological effects. The compound has been shown to increase dopamine release in the brain, which could have implications for the treatment of neurological disorders such as Parkinson's disease. Additionally, BDP-9066 has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory conditions such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BDP-9066 in lab experiments is its specificity for certain receptors in the brain. This allows researchers to study the effects of the compound on specific pathways and systems. However, one limitation of using BDP-9066 is its potential toxicity, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving BDP-9066. One area of interest is the compound's potential use in the treatment of neurological disorders such as Parkinson's disease. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on specific receptors in the brain. Finally, there is potential for the development of new drugs based on the structure of BDP-9066, which could have applications in a range of therapeutic areas.
Synthesemethoden
The synthesis of BDP-9066 involves a series of steps that require specific reagents and conditions. The process begins with the reaction of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid anhydride with 2,2-difluoroethylamine in the presence of triethylamine. This reaction produces the intermediate 1-(2-bicyclo[2.2.1]heptanyl)-4-(2,2-difluoroethyl)piperazine-2,5-dione, which is then reduced using sodium borohydride to yield the final product, BDP-9066.
Wissenschaftliche Forschungsanwendungen
BDP-9066 has been found to have potential applications in scientific research. The compound has been shown to interact with specific receptors in the brain, making it a promising candidate for the development of new drugs for the treatment of neurological disorders. Additionally, BDP-9066 has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory conditions.
Eigenschaften
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-(2,2-difluoroethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F2N2/c14-13(15)9-16-3-5-17(6-4-16)12-8-10-1-2-11(12)7-10/h10-13H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFRWZQFFKQRHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,7-Dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7584850.png)





![1-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B7584901.png)

![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxan-3-yl)methanone](/img/structure/B7584913.png)
![2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]acetonitrile](/img/structure/B7584919.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7584937.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7584939.png)
![4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B7584940.png)